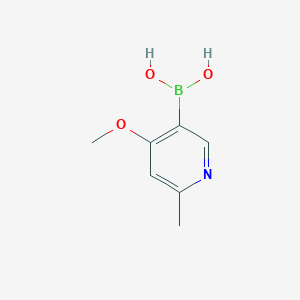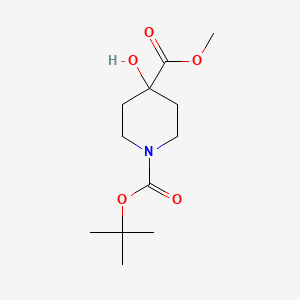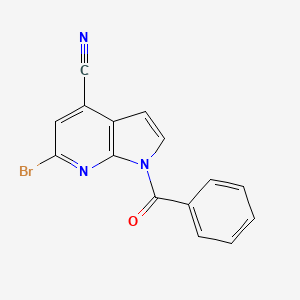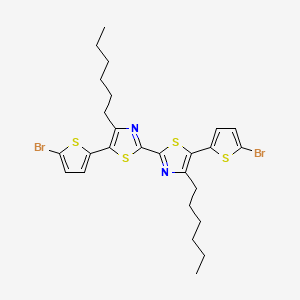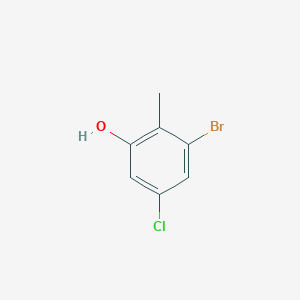
2-(3-フルオロ-5-メチルフェニル)エタン-1-オール
概要
説明
2-(3-FLUORO-5-METHYLPHENYL)ETHANOL is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a fluoro and methyl group attached to a benzene ring, with an ethan-1-ol moiety
科学的研究の応用
2-(3-FLUORO-5-METHYLPHENYL)ETHANOL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUORO-5-METHYLPHENYL)ETHANOL can be achieved through several methods. One common approach involves the reduction of 2-(3-Fluoro-5-methylphenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(3-FLUORO-5-METHYLPHENYL)ETHANOL may involve the catalytic hydrogenation of 2-(3-Fluoro-5-methylphenyl)acetaldehyde. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(3-FLUORO-5-METHYLPHENYL)ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3-Fluoro-5-methylphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(3-Fluoro-5-methylphenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 2-(3-Fluoro-5-methylphenyl)acetic acid.
Reduction: 2-(3-Fluoro-5-methylphenyl)ethane.
Substitution: 2-(3-Fluoro-5-methylphenyl)ethyl chloride or bromide.
作用機序
The mechanism of action of 2-(3-FLUORO-5-METHYLPHENYL)ETHANOL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)ethan-1-ol
- 2-(3-Fluoro-5-chlorophenyl)ethan-1-ol
- 2-(3-Fluoro-5-methylphenyl)propane-1-ol
Uniqueness
2-(3-FLUORO-5-METHYLPHENYL)ETHANOL is unique due to the specific positioning of the fluoro and methyl groups on the benzene ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted synthesis and research applications.
特性
IUPAC Name |
2-(3-fluoro-5-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILJLHCRMORIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695197 | |
| Record name | 2-(3-Fluoro-5-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000534-18-8 | |
| Record name | 2-(3-Fluoro-5-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


